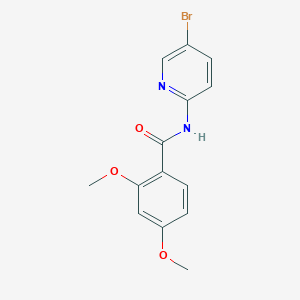![molecular formula C18H20N2O3 B243790 2-methoxy-3-methyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B243790.png)
2-methoxy-3-methyl-N-[3-(propionylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-3-methyl-N-[3-(propionylamino)phenyl]benzamide, also known as MP-10, is a novel compound that has been extensively studied in the field of medicinal chemistry. It is a small molecule that belongs to the class of benzamide derivatives, which have been shown to possess a wide range of biological activities. MP-10 has been found to exhibit promising results in various scientific research applications, making it a potential candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-methoxy-3-methyl-N-[3-(propionylamino)phenyl]benzamide involves the modulation of several signaling pathways that are involved in the regulation of cellular processes such as inflammation, apoptosis, and oxidative stress. 2-methoxy-3-methyl-N-[3-(propionylamino)phenyl]benzamide has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses. It has also been shown to activate the mitochondrial pathway of apoptosis by inducing the release of cytochrome c from the mitochondria. Furthermore, 2-methoxy-3-methyl-N-[3-(propionylamino)phenyl]benzamide has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
2-methoxy-3-methyl-N-[3-(propionylamino)phenyl]benzamide has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, pro-apoptotic, and neuroprotective effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a key role in the development of inflammatory diseases. 2-methoxy-3-methyl-N-[3-(propionylamino)phenyl]benzamide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Furthermore, it has been found to reduce oxidative stress and inflammation in the brain, which may have potential therapeutic implications in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-3-methyl-N-[3-(propionylamino)phenyl]benzamide has several advantages and limitations for lab experiments. One of the main advantages is its relatively simple synthesis method, which allows for large-scale production. Additionally, it has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations is the lack of information on its pharmacokinetic properties, which may affect its efficacy and safety in vivo. Furthermore, the mechanism of action of 2-methoxy-3-methyl-N-[3-(propionylamino)phenyl]benzamide is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the research on 2-methoxy-3-methyl-N-[3-(propionylamino)phenyl]benzamide. One of the potential directions is the development of new derivatives with improved pharmacokinetic properties and efficacy. Additionally, further studies are needed to elucidate the mechanism of action of 2-methoxy-3-methyl-N-[3-(propionylamino)phenyl]benzamide and its potential applications in the treatment of various diseases. Furthermore, the development of new drug delivery systems may enhance the efficacy and safety of 2-methoxy-3-methyl-N-[3-(propionylamino)phenyl]benzamide in vivo. Finally, the potential applications of 2-methoxy-3-methyl-N-[3-(propionylamino)phenyl]benzamide in combination with other therapeutic agents should be explored to enhance its therapeutic potential.
Synthesemethoden
The synthesis of 2-methoxy-3-methyl-N-[3-(propionylamino)phenyl]benzamide involves several steps, including the condensation of 3-nitrobenzoic acid with 3-aminopropiophenone, followed by the reduction of the resulting nitro compound to the corresponding amine. The amine is then acylated with propionyl chloride to yield the final product, 2-methoxy-3-methyl-N-[3-(propionylamino)phenyl]benzamide. The synthesis method is relatively simple and can be carried out on a large scale, making it suitable for industrial production.
Wissenschaftliche Forschungsanwendungen
2-methoxy-3-methyl-N-[3-(propionylamino)phenyl]benzamide has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 2-methoxy-3-methyl-N-[3-(propionylamino)phenyl]benzamide has also been found to induce apoptosis in cancer cells by targeting the mitochondrial pathway. Additionally, it has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Molekularformel |
C18H20N2O3 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-methoxy-3-methyl-N-[3-(propanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O3/c1-4-16(21)19-13-8-6-9-14(11-13)20-18(22)15-10-5-7-12(2)17(15)23-3/h5-11H,4H2,1-3H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
RDMADQWKBVGHLP-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C(=CC=C2)C)OC |
Kanonische SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B243710.png)
![2-[(4-ethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B243711.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B243714.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-propoxybenzamide](/img/structure/B243716.png)



![N-acetyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B243723.png)
![N-(3-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B243725.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide](/img/structure/B243728.png)
![4-Ethyl 2-methyl 5-[(2,2-dimethylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B243729.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B243730.png)